Luliconazole-d3

Bioanalysis LC-MS/MS Method Validation

Procure Luliconazole-d3 as your deuterated internal standard for ICH M10-compliant LC-MS/MS bioanalysis of luliconazole in ANDA studies. Its +3 Da mass differentiation from the analyte, combined with near-identical physicochemical properties, ensures unmatched matrix effect compensation and extraction recovery, which is essential for regulatory submission. Unlike unlabeled or structurally dissimilar standards, it guarantees method accuracy and precision. Supplied with full characterization data for USP/EP traceability, it is the definitive choice for method development, validation (AMV), and routine QC in complex biological matrices.

Molecular Formula C14H10Cl2N3S2+
Molecular Weight 358.3 g/mol
Cat. No. B15560288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuliconazole-d3
Molecular FormulaC14H10Cl2N3S2+
Molecular Weight358.3 g/mol
Structural Identifiers
InChIInChI=1S/C14H10Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,13H,7-8H2/q+1/b14-12+/t13-/m0/s1/i3D,4D,8D/t8?,13-
InChIKeyYKZOSEXMUWFBTF-IXDIRFHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luliconazole-d3 Procurement Guide: Analytical Reference Standard for Antifungal Bioanalysis


Luliconazole-d3 (NND 502-d3) is a deuterium-labeled analog of the imidazole antifungal agent luliconazole . The compound possesses the identical chemical structure to the unlabeled parent drug, with the sole modification being the replacement of three hydrogen atoms on the imidazole ring with deuterium isotopes (chemical formula C14H6D3Cl2N3S2) [1]. Luliconazole-d3 is supplied as a fully characterized chemical reference standard with detailed characterization data compliant with regulatory guidelines, intended for use as an internal standard (IS) in quantitative bioanalytical LC-MS/MS methods, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and traceability against pharmacopeial standards (USP or EP) [2]. It is not intended for therapeutic use.

Luliconazole-d3 Selection Rationale: Why Non-Isotopic Standards Cannot Be Substituted


Direct substitution of Luliconazole-d3 with unlabeled luliconazole or structurally dissimilar internal standards in LC-MS/MS bioanalytical workflows is scientifically invalid for obtaining regulatory-acceptable quantitative accuracy. Unlabeled luliconazole cannot be distinguished from the target analyte by mass spectrometry and therefore fails the fundamental requirement of an internal standard—providing a distinct, resolvable signal . While structurally dissimilar compounds (e.g., carbamazepine) have been employed as IS in exploratory methods, they do not co-elute with the analyte under identical chromatographic conditions and thus fail to fully compensate for matrix effects, ionization suppression/enhancement, and sample preparation losses [1]. Deuterated internal standards, by contrast, exhibit near-identical physicochemical properties (retention time, ionization efficiency, extraction recovery) to the analyte while maintaining a resolvable mass difference (m/z +3 for Luliconazole-d3), enabling robust isotope dilution quantitation that meets ICH M10 bioanalytical method validation criteria [2].

Luliconazole-d3 Quantitative Differentiation Evidence vs. Unlabeled Luliconazole


Analytical Selectivity: Mass Spectrometric Resolution of Luliconazole-d3 vs. Unlabeled Luliconazole

Luliconazole-d3 possesses a molecular mass of 357.3 Da (C14H6D3Cl2N3S2), which is exactly 3 Da greater than the unlabeled luliconazole parent compound (C14H9Cl2N3S2, 354.3 Da) [1]. This mass difference—resulting from the replacement of three hydrogen atoms with deuterium on the imidazole ring—enables complete baseline mass spectrometric resolution of the internal standard signal from the analyte signal [1]. In an LC-MS/MS assay employing multiple reaction monitoring (MRM), the precursor ion [M+H]+ for Luliconazole-d3 appears at m/z ~357.3, whereas the unlabeled luliconazole precursor ion appears at m/z ~354.3, allowing distinct and interference-free quantitation channels .

Bioanalysis LC-MS/MS Method Validation

Regulatory Compliance: ANDA Method Validation and Pharmacopeial Traceability

Luliconazole-d3 is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly designated for Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications [1]. The product serves as a reference standard with traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards, where feasible . In contrast, unlabeled luliconazole reference standards, while also characterized, lack the isotopic labeling required for use as an internal standard in bioanalytical methods subject to ICH M10 or FDA bioanalytical method validation guidance [2].

ANDA Regulatory Compliance Quality Control

Matrix Effect Compensation: Deuterated Internal Standard Correction Capability

The use of stable isotope-labeled internal standards (SIL-IS) such as Luliconazole-d3 is the gold-standard approach for compensating for matrix effects in LC-MS/MS bioanalysis [1]. Because Luliconazole-d3 exhibits near-identical physicochemical properties (retention time, ionization efficiency, extraction recovery) to unlabeled luliconazole, it experiences the same matrix-induced ion suppression or enhancement and the same sample preparation losses as the analyte [2]. The ratio of analyte signal to IS signal remains constant regardless of absolute recovery or matrix variability, enabling accurate quantitation without requiring complete analyte recovery [3]. Non-deuterated IS alternatives (e.g., carbamazepine used in some exploratory methods) do not co-elute and thus fail to provide equivalent matrix effect compensation [4].

Matrix Effects Ion Suppression Isotope Dilution

Alternative Isotope Choice: Luliconazole-d3 vs. Luliconazole-13C7 for Bioanalytical Applications

Both Luliconazole-d3 (deuterium-labeled, MW 357.3) and Luliconazole-13C7 (carbon-13 labeled, MW 361.23) are commercially available as stable isotope-labeled internal standards [1][2]. Luliconazole-d3 incorporates three deuterium atoms on the imidazole ring, whereas Luliconazole-13C7 incorporates seven 13C atoms distributed throughout the molecule [1][2]. Both offer isotopic purity ≥98% and are suitable for LC-MS/MS bioanalysis [2]. Selection between the two depends on specific analytical requirements: 13C-labeled standards may exhibit less chromatographic retention time shift compared to deuterated standards in certain reversed-phase LC conditions, while deuterated standards are generally more cost-effective and synthetically accessible [3][4].

Stable Isotope Labeling Internal Standard Selection LC-MS/MS

Luliconazole-d3 Validated Application Scenarios for Scientific and Industrial Procurement


ANDA Bioequivalence Study Sample Analysis

Luliconazole-d3 is used as the stable isotope-labeled internal standard in validated LC-MS/MS methods for quantifying luliconazole concentrations in human plasma or tissue samples during Abbreviated New Drug Application (ANDA) bioequivalence studies. The deuterated IS provides robust matrix effect compensation in complex biological matrices, enabling the accurate and precise quantitation required for regulatory submission to demonstrate bioequivalence between generic and reference listed drug products [1].

Pharmaceutical Quality Control and Release Testing

Luliconazole-d3 serves as a reference standard for analytical method development, method validation (AMV), and routine quality control (QC) applications during commercial production of luliconazole active pharmaceutical ingredient (API) and finished drug products. Its traceability to USP or EP standards supports compliance with cGMP requirements for pharmaceutical release testing [2].

Preclinical and Clinical Pharmacokinetic Studies

In preclinical (e.g., rat) and clinical pharmacokinetic studies of luliconazole following topical or systemic administration, Luliconazole-d3 is employed as the internal standard in UPLC-MS/MS or HPLC-MS/MS methods to determine drug concentrations in plasma, tissue, or nail matrices. The isotope dilution approach minimizes variability from sample preparation and matrix effects, improving the reliability of pharmacokinetic parameter estimation (Cmax, AUC, t1/2) [3].

Method Development for Multi-Analyte Antifungal Drug Panels

Luliconazole-d3 can be incorporated into multi-analyte LC-MS/MS methods for simultaneous determination of several azole antifungal agents (e.g., luliconazole, voriconazole, posaconazole, ketoconazole, sertaconazole) in a single analytical run. Using a panel of corresponding deuterated internal standards, including Luliconazole-d3, maximizes method robustness and throughput for therapeutic drug monitoring (TDM) or drug-drug interaction studies involving azole antifungals [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luliconazole-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.